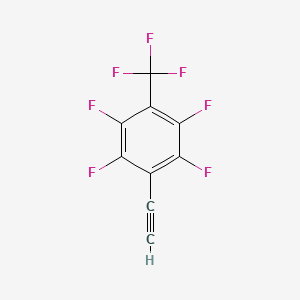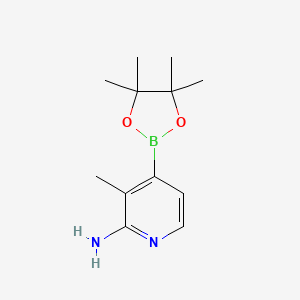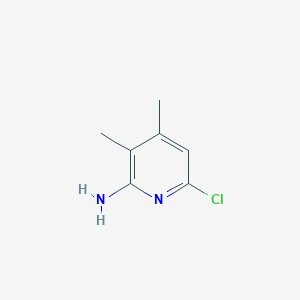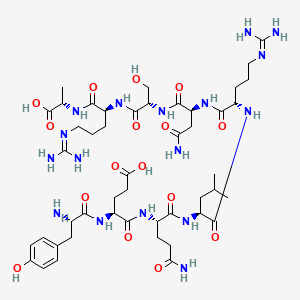
Yeqlrnsra
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yeqlrnsra is a peptide known as MycC peptide, encoded by the c-myc proto-oncogene. The c-myc oncogene is implicated in the malignant progression of various human tumors. MycC peptide regulates fundamental cellular processes such as growth control, metabolism, proliferation, differentiation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
Yeqlrnsra is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .
化学反应分析
Types of Reactions
Yeqlrnsra undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized peptides, while reduction may yield reduced peptides with altered functional groups .
科学研究应用
Yeqlrnsra has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in regulating cellular processes such as growth, metabolism, and apoptosis.
Medicine: Explored for its potential in cancer research due to its association with the c-myc oncogene.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
作用机制
Yeqlrnsra exerts its effects by interacting with molecular targets and pathways involved in cellular processes. The peptide binds to specific receptors or proteins, modulating their activity and influencing pathways related to growth control, metabolism, proliferation, differentiation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific context and application .
相似化合物的比较
Similar Compounds
MycN peptide: Another peptide encoded by the c-myc proto-oncogene, involved in similar cellular processes.
MycL peptide: A related peptide with functions overlapping with those of Yeqlrnsra.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer distinct biological activities. Its role in regulating fundamental cellular processes and its association with the c-myc oncogene make it a valuable compound for research and therapeutic applications .
属性
分子式 |
C47H77N17O16 |
|---|---|
分子量 |
1136.2 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H77N17O16/c1-22(2)18-31(62-41(75)29(12-14-34(49)67)61-40(74)30(13-15-36(69)70)58-37(71)26(48)19-24-8-10-25(66)11-9-24)42(76)59-28(7-5-17-56-47(53)54)39(73)63-32(20-35(50)68)43(77)64-33(21-65)44(78)60-27(6-4-16-55-46(51)52)38(72)57-23(3)45(79)80/h8-11,22-23,26-33,65-66H,4-7,12-21,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,72)(H,58,71)(H,59,76)(H,60,78)(H,61,74)(H,62,75)(H,63,73)(H,64,77)(H,69,70)(H,79,80)(H4,51,52,55)(H4,53,54,56)/t23-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI 键 |
YODAJPOWCZFBDT-LAWCLARJSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[(2,6-Dioxo-3-piperidinyl)amino]phenyl]-1-piperidineacetic acid](/img/structure/B13923176.png)
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
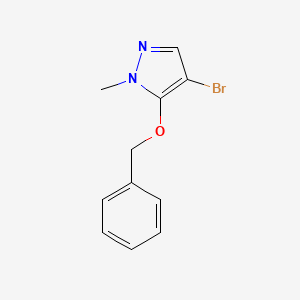
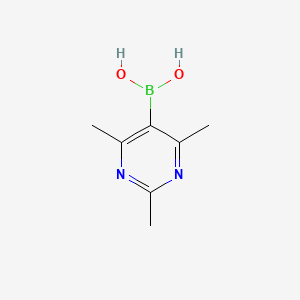
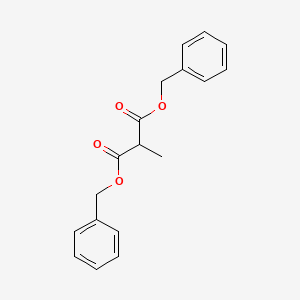
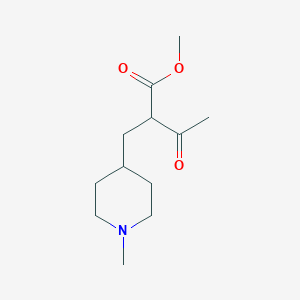
![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
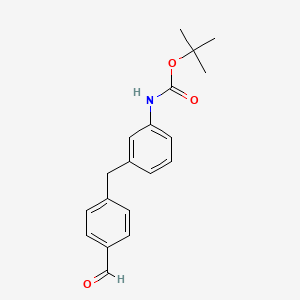
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
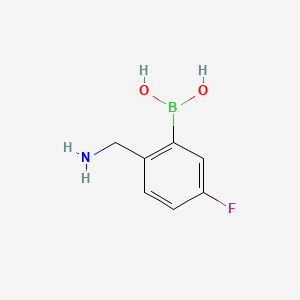
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
